molecular formula C11H11NO3 B601192 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one CAS No. 135498-43-0

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

Cat. No. B601192
CAS RN: 135498-43-0
M. Wt: 205.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethoxy-6-methyl-3,1-benzoxazin-4-one” is a chemical compound with the linear formula C11H11NO3 . It has a molecular weight of 205.21 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzoxazinone core with an ethoxy group at the 2-position and a methyl group at the 6-position .

Scientific Research Applications

Synthesis Techniques

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one has been a subject of interest in the field of chemical synthesis. Researchers have developed various methods for its synthesis. For example, Nikpour et al. (2014) describe a facile route using guanidinium chloride as a dehydrocyclization agent, which results in high yields under mild conditions without any catalysts (Nikpour, Bahmani, Havasi, & Sharafi-kolkeshvandi, 2014). Similarly, Bahmani et al. (2012) discuss a simple and expedient method for the synthesis of 2-ethoxy-(4H)-3,1-benzoxazine-4-ones using anthranilic acid derivatives (Bahmani, Sharafi-kolkeshvandi, & Nikpour, 2012).

Biological and Pharmacological Studies

The compound's role in biological systems has also been explored. Hedstrom et al. (1984) studied its effect on chymotrypsin, showing that it inactivates the enzyme in a stoichiometric manner, with the enzyme regaining activity slowly (Hedstrom, Moorman, Dobbs, & Abeles, 1984).

Ecological and Environmental Impact

Research by Macias et al. (2009) reveals that benzoxazinones, including derivatives like this compound, have significant ecological roles and bioactivity, showing phytotoxic, antifungal, antimicrobial, and antifeedant effects (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Development of Pharmaceuticals

El-Hashash et al. (2011) investigated the use of 2-ethoxy-(4H)-3,1-benzoxazin-4-one in synthesizing quinazolinone derivatives, evaluating their antimicrobial potential, which indicates its utility in pharmaceutical research (El-Hashash, Darwish, Rizk, & El-Bassiouny, 2011).

properties

IUPAC Name

2-ethoxy-6-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-14-11-12-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWXJEXMJCTFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
Reactant of Route 2
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

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